molecular formula C20H25N5O B4138239 N-[2-(diethylamino)ethyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide

N-[2-(diethylamino)ethyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide

Cat. No. B4138239
M. Wt: 351.4 g/mol
InChI Key: GQFDOZWMSJOQCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(diethylamino)ethyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide, commonly known as DEAB, is a small molecule inhibitor that has been widely used in scientific research. DEAB is a potent inhibitor of aldehyde dehydrogenase (ALDH), an enzyme that plays a crucial role in the metabolism of aldehydes.

Mechanism of Action

DEAB is a potent inhibitor of N-[2-(diethylamino)ethyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide. This compound catalyzes the oxidation of aldehydes to carboxylic acids, which is an important step in the metabolism of many endogenous and exogenous molecules. DEAB binds to the active site of this compound and inhibits its activity. This results in the accumulation of aldehydes, which can have various biological effects.
Biochemical and Physiological Effects:
The inhibition of this compound by DEAB can have various biochemical and physiological effects. This compound is involved in the metabolism of many endogenous and exogenous molecules, and its inhibition can result in the accumulation of aldehydes. This can lead to the activation of various signaling pathways, including the Notch and Wnt pathways. DEAB has been shown to affect stem cell differentiation, cancer stem cells, and drug resistance.

Advantages and Limitations for Lab Experiments

DEAB has several advantages for lab experiments. It is a potent and specific inhibitor of N-[2-(diethylamino)ethyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide, which allows for the study of the role of this compound in various biological processes. DEAB is also relatively easy to synthesize and purify. However, DEAB has some limitations. It can be toxic to cells at high concentrations, which can limit its use in some experiments. Additionally, the inhibition of this compound by DEAB can have off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of DEAB in scientific research. One direction is the study of the role of N-[2-(diethylamino)ethyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide in cancer stem cells. DEAB has been shown to inhibit the growth of cancer stem cells, and further research could lead to the development of new cancer therapies. Another direction is the study of the role of this compound in drug resistance. DEAB has been shown to sensitize cancer cells to chemotherapy, and further research could lead to the development of new strategies to overcome drug resistance. Finally, the use of DEAB in the study of stem cell differentiation and tissue regeneration could lead to new therapies for various diseases.

Scientific Research Applications

DEAB has been widely used in scientific research as a tool to study the role of N-[2-(diethylamino)ethyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide in various biological processes. This compound is involved in the metabolism of many endogenous and exogenous molecules, including retinoids, amino acids, and drugs. DEAB has been used to investigate the role of this compound in stem cell differentiation, cancer stem cells, and drug resistance.

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(2-pyridin-2-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O/c1-3-24(4-2)14-13-22-19(26)15-25-18-11-6-5-9-16(18)23-20(25)17-10-7-8-12-21-17/h5-12H,3-4,13-15H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQFDOZWMSJOQCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)CN1C2=CC=CC=C2N=C1C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(diethylamino)ethyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide
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N-[2-(diethylamino)ethyl]-2-[2-(2-pyridinyl)-1H-benzimidazol-1-yl]acetamide

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